molecular formula C16H13ClN4O3 B287633 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

货号 B287633
分子量: 344.75 g/mol
InChI 键: JBKOQVYABQPJRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was discovered by Pfizer in 2004 and is currently in clinical trials for the treatment of various types of cancer.

作用机制

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 inhibits CDK4 and CDK6 by binding to the ATP binding site of these kinases. This prevents the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes the expression of genes involved in cell cycle progression. By inhibiting CDK4 and CDK6, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent the phosphorylation of Rb and the subsequent expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 is a potent and selective inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the cell cycle and cancer biology. However, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has some limitations for lab experiments. It is a small molecule inhibitor, which means it can be difficult to deliver to cells in vivo. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for the research and development of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991. One direction is to optimize the delivery of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 to cancer cells in vivo. This could involve the use of nanoparticle-based delivery systems or other targeted delivery strategies. Another direction is to investigate the potential use of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to understand the long-term safety and efficacy of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in humans.

合成方法

The synthesis of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-methoxy-5-(methylsulfonyl)pyridine to form 4-chloro-5-methoxy-3-nitrobenzonitrile. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylphenol and triethylamine to form the corresponding ether. The final step involves the reaction of the ether with 6-bromo-4-(3-chloropyridin-2-yl)pyrimidine in the presence of potassium carbonate to form 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991.

科学研究应用

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and is currently in clinical trials for the treatment of breast cancer, glioblastoma, and other types of cancer. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent cancer cells from dividing and proliferating.

属性

产品名称

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

分子式

C16H13ClN4O3

分子量

344.75 g/mol

IUPAC 名称

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3

InChI 键

JBKOQVYABQPJRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

规范 SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。